molecular formula C19H20ClNOS B2485477 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone CAS No. 1797348-29-8

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone

Cat. No.: B2485477
CAS No.: 1797348-29-8
M. Wt: 345.89
InChI Key: RVPCMWYNTHDZDO-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C19H20ClNOS and its molecular weight is 345.89. The purity is usually 95%.
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Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS/c1-14-6-2-3-7-15(14)19(22)21-11-10-18(23-13-12-21)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCMWYNTHDZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H16ClNOS\text{C}_{16}\text{H}_{16}\text{ClNOS}

Research indicates that this compound exhibits biological activities primarily through modulation of neurotransmitter systems and receptor interactions. It has been identified as a dual NK1/NK3 antagonist, suggesting its role in treating conditions like schizophrenia and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antagonistic Properties Inhibits neurokinin receptors (NK1 and NK3), impacting neurotransmission.
Therapeutic Potential Potential use in treating schizophrenia and anxiety disorders.
Cytotoxic Effects Exhibits selective cytotoxicity against certain cancer cell lines.

Study 1: Antipsychotic Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in hyperactivity and anxiety-like behaviors. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. The compound showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

Study 3: Receptor Binding Affinity

The binding affinity of this compound for NK1 and NK3 receptors was evaluated using radiolabeled ligands. The compound displayed high affinity for both receptors, with Ki values of 5 nM for NK1 and 8 nM for NK3, suggesting its potential as a therapeutic agent targeting these pathways.

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